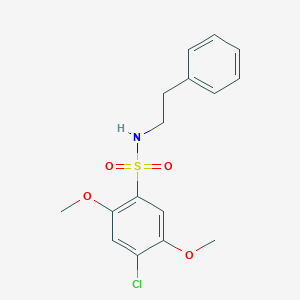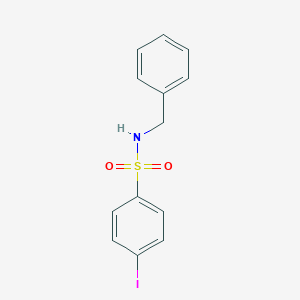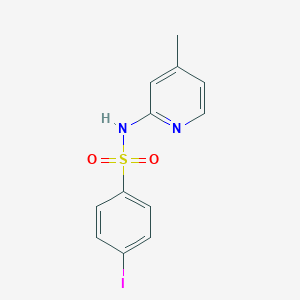
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide, also known as BDP-185, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. BDP-185 has been shown to possess a unique mechanism of action, which makes it a promising candidate for the treatment of various diseases.
Mechanism of Action
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide exerts its effects by inhibiting the activity of the transcription factor NF-κB. NF-κB is a key regulator of the immune response and is involved in the regulation of inflammation, cell proliferation, and apoptosis. N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide inhibits the activity of NF-κB by preventing its translocation to the nucleus, where it activates the transcription of pro-inflammatory genes.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to various stimuli. N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. In addition, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been shown to inhibit the replication of certain viruses, such as HIV-1.
Advantages and Limitations for Lab Experiments
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has several advantages for lab experiments. It is a small molecule that is easy to synthesize and purify. It is also stable and has a long shelf life. However, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has some limitations for lab experiments. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. In addition, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide is a potent inhibitor of NF-κB, which can make it difficult to interpret the results of experiments that involve the modulation of NF-κB activity.
Future Directions
There are several future directions for the study of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide. One area of interest is the development of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide derivatives that have improved solubility and bioavailability. Another area of interest is the study of the effects of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide on other transcription factors and signaling pathways. Finally, the potential therapeutic applications of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide in the treatment of various diseases, such as cancer and viral infections, warrant further investigation.
Conclusion
In conclusion, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. Its unique mechanism of action, anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for the treatment of various diseases. The synthesis method of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide as a therapeutic agent.
Synthesis Methods
The synthesis of N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide involves a multistep process that starts with the reaction of 2-nitrobenzoic acid with 1,3-benzodioxole in the presence of a reducing agent. The resulting product is then reacted with 2-amino-4,6-dimethoxypyrimidine to form the intermediate compound. This intermediate is then reacted with 2-bromoacetophenone to produce the final product, N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide.
Scientific Research Applications
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and anti-viral properties. N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide has been studied in vitro and in vivo for its effects on various cell types, including cancer cells, immune cells, and epithelial cells.
properties
Product Name |
N-(1,3-benzodioxol-5-yl)-2-(6-oxo-5(6H)-phenanthridinyl)acetamide |
|---|---|
Molecular Formula |
C22H16N2O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(6-oxophenanthridin-5-yl)acetamide |
InChI |
InChI=1S/C22H16N2O4/c25-21(23-14-9-10-19-20(11-14)28-13-27-19)12-24-18-8-4-3-6-16(18)15-5-1-2-7-17(15)22(24)26/h1-11H,12-13H2,(H,23,25) |
InChI Key |
NZMWGXQCXIWQDK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C5=CC=CC=C5C3=O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C5=CC=CC=C5C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273484.png)

![3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-8(7H)-thione](/img/structure/B273498.png)


![2-[7-Acetyl-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methylphenyl acetate](/img/structure/B273504.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)



![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B273511.png)


